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Introduction
Okanin, a chalkonoid compound, is a significant bioactive molecule found in various medicinal

plants, including Bidens pilosa and Coreopsis tinctoria. Its diverse pharmacological activities,

ranging from anti-inflammatory to anticancer effects, have garnered considerable interest within

the scientific community. A thorough understanding of its structural and physicochemical

properties is paramount for its development as a potential therapeutic agent. This technical

guide provides a comprehensive overview of the spectroscopic data of pure okanin, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. Detailed experimental protocols for acquiring this data are also presented, along

with visualizations of key signaling pathways modulated by okanin.

Spectroscopic Data
The following sections summarize the key spectroscopic data for pure okanin, presented in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for okanin, recorded in deuterated methanol (CD₃OD), are

presented below.
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Table 1: ¹H and ¹³C NMR Spectroscopic Data of Okanin in CD₃OD

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2 - 166.4

3 - 103.9

4 - 182.8

5 - 165.7

6 6.16 (1H, d, J=2.2 Hz) 96.5

7 - 164.8

8 5.94 (1H, d, J=2.2 Hz) 91.5

9 - 158.4

10 - 105.7

α 7.77 (1H, d, J=15.4 Hz) 126.8

β 7.64 (1H, d, J=15.4 Hz) 145.8

1' - 123.3

2' 7.33 (1H, d, J=2.2 Hz) 115.1

3' 6.92 (1H, d, J=8.2 Hz) 116.3

4' - 146.1

5' 7.21 (1H, dd, J=8.2, 2.2 Hz) 120.4

6' - 148.8

Data obtained at 600 MHz for ¹H and 150 MHz for ¹³C NMR.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio

information, enabling the determination of the elemental composition of a molecule.
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Table 2: High-Resolution Mass Spectrometry Data of Okanin

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Formula

Negative 287.0559 [M-H]⁻ C₁₅H₁₁O₆

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with conjugated systems like okanin.

Table 3: UV-Vis Absorption Maxima (λmax) of Okanin

Solvent λmax (nm)

Methanol 260, 370

Note: Specific absorption maxima can vary slightly depending on the solvent and experimental

conditions.

Experimental Protocols
This section details the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Instrumentation: A 600 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C NMR

spectra.

Sample Preparation: A sample of pure okanin was dissolved in deuterated methanol (CD₃OD)

to a suitable concentration for NMR analysis.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.
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Acquisition Parameters: A sufficient number of scans were acquired to obtain a good signal-

to-noise ratio. The spectral width was set to encompass all proton signals. A relaxation delay

of 1-2 seconds was used between scans.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the residual solvent peak of CD₃OD (δ 3.31

ppm).

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) was used to obtain a

spectrum with singlets for all carbon atoms.

Acquisition Parameters: A larger number of scans were required compared to ¹H NMR to

achieve an adequate signal-to-noise ratio. The spectral width was set to include all carbon

signals.

Data Processing: Similar to ¹H NMR, the data was processed by Fourier transformation,

phasing, and baseline correction. Chemical shifts were referenced to the solvent peak of

CD₃OD (δ 49.0 ppm).

Mass Spectrometry
Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer

equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of pure okanin was prepared in a suitable solvent,

typically methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS):

Ionization Mode: The analysis was performed in negative ion mode to detect the

deprotonated molecule [M-H]⁻.

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap,

was used to achieve high mass accuracy.
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Data Acquisition: Data was acquired over a suitable mass range to include the expected

molecular ion.

Data Analysis: The elemental composition was determined from the accurate mass

measurement using specialized software.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer was used to record the absorption

spectrum.

Sample Preparation: A stock solution of pure okanin was prepared in methanol. This stock

solution was then diluted to a concentration that gives an absorbance reading within the linear

range of the instrument (typically between 0.1 and 1.0).

Measurement:

Solvent Blank: A cuvette containing only the solvent (methanol) was used to record a

baseline spectrum.

Sample Spectrum: The cuvette was then filled with the okanin solution, and the absorption

spectrum was recorded over a wavelength range of 200-600 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the

resulting spectrum.

Signaling Pathways and Experimental Workflows
Okanin has been shown to modulate several key signaling pathways involved in inflammation

and cancer. The following diagrams, generated using Graphviz, illustrate these pathways and a

general experimental workflow for spectroscopic analysis.
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Caption: Okanin inhibits the TLR4/NF-κB signaling pathway.
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Caption: Okanin induces both apoptosis and pyroptosis in cancer cells.
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Caption: General workflow for spectroscopic analysis of okanin.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of pure

okanin, essential for its identification, characterization, and further development in

pharmaceutical research. The detailed experimental protocols offer a practical guide for

researchers aiming to replicate or build upon these findings. The visualization of okanin's

interaction with key signaling pathways provides a deeper understanding of its biological

activity, paving the way for future investigations into its therapeutic potential. While

comprehensive NMR, MS, and UV-Vis data are presented, it is important to note that a

dedicated Fourier-transform infrared (FT-IR) spectrum for pure okanin was not available in the

surveyed literature. Further studies to obtain and characterize the FT-IR spectrum would

provide a more complete spectroscopic profile of this promising natural product.
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To cite this document: BenchChem. [Spectroscopic Profile of Pure Okanin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600618#spectroscopic-data-of-pure-okanin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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